(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
A general, inexpensive, and versatile method for the synthesis of (1 H -benzo [ d ]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o -phenylenediamine has been designed . In the presence of N, N -dimethylformamide/sulfur, (1 H -benzo [ d ]imidazol-2-yl) (phenyl)methanone was obtained .Molecular Structure Analysis
The molecular structure of imidazole-containing compounds has been studied using various techniques such as X-ray Diffraction (XRD) Analysis . The TIBM-MOFs surfaces were found to be smooth, without evident cracks due to strong chelation between the central metal ion and TIBM amine linkers .Chemical Reactions Analysis
Imidazole-containing compounds have been synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone”, also known as “5-methyl-2-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azetidin-3-yl}-1H-1,3-benzodiazole”.
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. The presence of the imidazole ring, known for its antimicrobial properties, contributes to its effectiveness against various bacterial and fungal strains . Research has demonstrated that derivatives of imidazole can inhibit the growth of pathogens, making this compound a promising candidate for developing new antibiotics .
Anticancer Properties
The compound’s structure suggests potential anticancer activity. Imidazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The specific configuration of this compound could enhance its binding affinity to cancer cell receptors, making it a valuable lead in cancer drug development .
Anti-inflammatory Effects
Research indicates that imidazole-containing compounds can exhibit anti-inflammatory properties . This compound could potentially modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators. This makes it a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antioxidant Activity
The compound may also possess antioxidant properties, which are crucial in protecting cells from oxidative stress and damage . Antioxidants are essential in preventing chronic diseases such as cardiovascular diseases and neurodegenerative disorders. The imidazole ring’s ability to scavenge free radicals contributes to this activity .
Photodynamic Therapy
The compound could be used in photodynamic therapy (PDT) for treating cancers and other diseases. PDT involves using light-activated compounds to produce reactive oxygen species that kill targeted cells. The compound’s structure allows it to absorb light efficiently, making it suitable for this application.
These applications highlight the versatility and potential of “(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone” in various fields of scientific research. Each application leverages different aspects of the compound’s chemical structure, showcasing its broad utility in developing new therapeutic agents.
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Safety And Hazards
Future Directions
properties
IUPAC Name |
[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-14-6-7-16-17(11-14)23-19(22-16)15-12-24(13-15)20(25)21(8-2-3-9-21)18-5-4-10-26-18/h4-7,10-11,15H,2-3,8-9,12-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYVHOCDQMKXAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4(CCCC4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone |
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